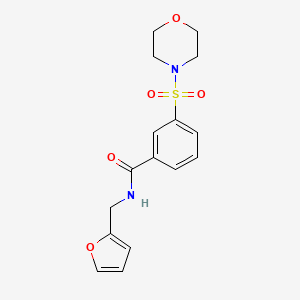
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide, also known as Mecamylamine, is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that is used in scientific research to study the physiological and biochemical effects of nAChRs.
Mechanism of Action
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide acts as a non-selective, non-competitive antagonist of nAChRs. It blocks the binding of acetylcholine to the receptor, thereby inhibiting the function of the receptor. This leads to a decrease in the activity of the cholinergic system, which is involved in many physiological and biochemical processes.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease pain perception, reduce nicotine addiction, and improve cognitive function. N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the advantages of using N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide in lab experiments is that it is a well-characterized compound that has been extensively studied. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of using N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide is that it is a non-selective antagonist, which means that it may have off-target effects on other receptors. This can make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research using N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide. One area of research is the development of more selective nAChR antagonists that can target specific subtypes of the receptor. Another area of research is the investigation of the role of nAChRs in the immune system and the potential therapeutic applications of nAChR antagonists in the treatment of autoimmune diseases. Additionally, there is ongoing research into the use of nAChR antagonists in the treatment of psychiatric disorders such as depression and anxiety.
Synthesis Methods
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide can be synthesized by reacting 4-methoxybenzoyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The resulting product is then treated with glycine to form N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide.
Scientific Research Applications
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide is widely used in scientific research to study the role of nAChRs in various physiological and biochemical processes. It has been used to investigate the effects of nAChRs on pain perception, addiction, and cognitive function. N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide has also been used to study the effects of nAChRs in the central nervous system and the peripheral nervous system.
properties
IUPAC Name |
2-(4-methoxyanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-3-5-14(6-4-12)18-16(19)11-17-13-7-9-15(20-2)10-8-13/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUGENQEOOUFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-(4-methoxyphenyl)isoxazole](/img/structure/B6069810.png)
![2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6069812.png)
![N-(4-chlorophenyl)-2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6069826.png)



![N'-(3,5-dibromo-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6069860.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B6069862.png)
![2-[(3,4-dimethylphenyl)amino]-3-{[(3,4-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6069878.png)
![3-[(4-anilinophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6069886.png)
![4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B6069888.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6069895.png)
![(E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-phenylethylenesulfonamide](/img/structure/B6069897.png)